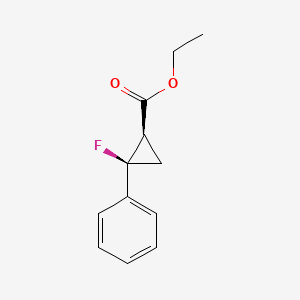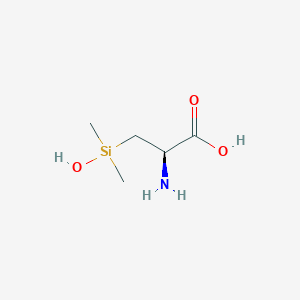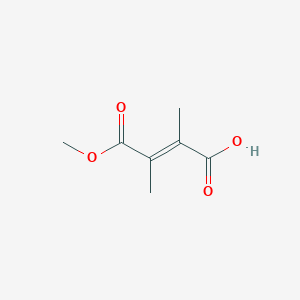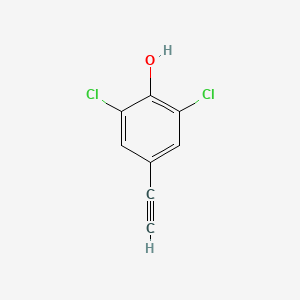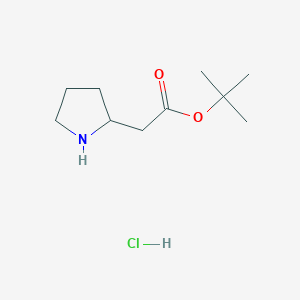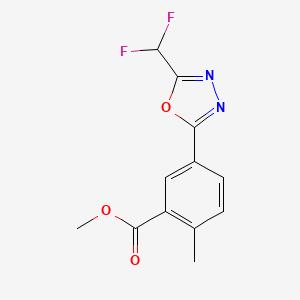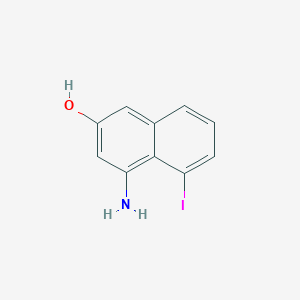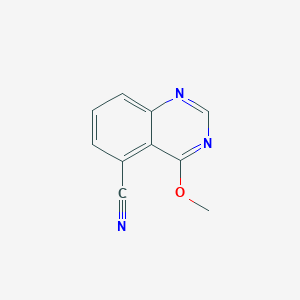
Ethyl 2-(dimethylamino)hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(dimethylamino)hexadecanoate is a chemical compound with the molecular formula C20H41NO2. It is known for its unique structure, which includes a long hexadecanoate chain and a dimethylamino group. This compound is often used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-(dimethylamino)hexadecanoate can be synthesized through a reaction between hexadecanoic acid and 2-(dimethylamino)ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(dimethylamino)hexadecanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed
Oxidation: Hexadecanoic acid derivatives.
Reduction: Hexadecanol derivatives.
Substitution: Various substituted hexadecanoate derivatives.
Applications De Recherche Scientifique
Ethyl 2-(dimethylamino)hexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of ethyl 2-(dimethylamino)hexadecanoate involves its interaction with biological membranes. The dimethylamino group can interact with the polar head groups of membrane lipids, while the long hexadecanoate chain integrates into the hydrophobic core of the membrane. This dual interaction can alter membrane fluidity and permeability, affecting various cellular processes.
Comparaison Avec Des Composés Similaires
Ethyl 2-(dimethylamino)hexadecanoate can be compared with other similar compounds, such as:
- 2-(dimethylamino)ethyl hexadecanoate
- 2-(dimethylamino)ethyl acetate
- 2-(dimethylamino)ethyl methanesulfonate
Uniqueness
What sets this compound apart is its specific combination of a long hydrophobic chain and a polar dimethylamino group, making it particularly effective in applications involving membrane interactions.
Propriétés
Numéro CAS |
10606-34-5 |
|---|---|
Formule moléculaire |
C20H41NO2 |
Poids moléculaire |
327.5 g/mol |
Nom IUPAC |
ethyl 2-(dimethylamino)hexadecanoate |
InChI |
InChI=1S/C20H41NO2/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19(21(3)4)20(22)23-6-2/h19H,5-18H2,1-4H3 |
Clé InChI |
FHCGWLWLTQAVLW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(C(=O)OCC)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-3-iodoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12841182.png)
